N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methyl-substituted pyrimidinone ring, and an acetamide moiety
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-9-5-13(19)17(8-15-9)7-12(18)16-11-4-2-3-10(14)6-11/h2-6,8H,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHNYEDMHUFKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound and an appropriate nucleophile.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a lead compound for the development of new pharmaceuticals.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with biological targets.
Biological Activity
N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and weight:
- Molecular Formula : CHClNO
- Molecular Weight : 300.76 g/mol
The structural features include a chlorophenyl group and a pyrimidine ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research has indicated that compounds with similar structures often act as enzyme inhibitors or receptor modulators. The following mechanisms have been proposed based on related compounds:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : They may bind to receptors, influencing signaling pathways that regulate various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various pathogens.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell growth, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidinyl acetamides, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains.
Study 2: Antitumor Potential
In vitro studies conducted on human cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis, making it a candidate for further development as an anticancer agent.
Study 3: Anti-inflammatory Activity
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound reduced pro-inflammatory cytokine production in activated macrophages, indicating its potential use in managing inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N-(3-Chlorophenyl)acetamide | Acetamide linkage | Antimicrobial | Lacks pyrimidine ring |
| 4-Methylpyrimidine | Methyl substitution | Antiviral | No chlorophenyl group |
| 2-Amino-4-(3-chlorophenyl)pyrimidine | Amino group addition | Antitumor | Different nitrogen substitution |
This table illustrates how variations in functional groups influence both biological activity and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
